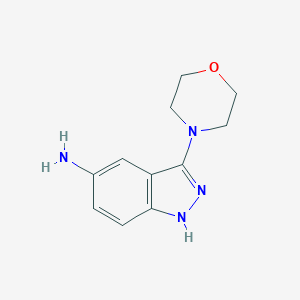

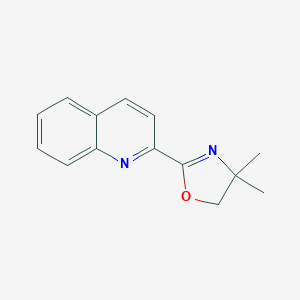

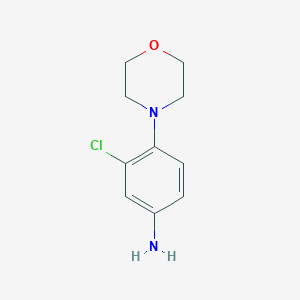

![molecular formula C11H16N2O4 B177594 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea CAS No. 60035-83-8](/img/structure/B177594.png)

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea

説明

“N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]” is a part of the molecular structure of several compounds . It’s a tautomer of N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid .

Synthesis Analysis

There are several methods to synthesize compounds with “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” structure. For instance, porous silica coated by a highly hydrophilic and nonionic tentacle-type polymeric layer was synthesized by free radical “grafting from” polymerization of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-propenamide (TRIS-acrylamide) in partly aqueous solutions .Molecular Structure Analysis

The molecular structure of “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be complex. For example, the compound “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide” has a molecular formula of C22H45NO4 and a monoisotopic mass of 387.334869 Da .Chemical Reactions Analysis

The chemical reactions involving “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be diverse. For instance, in the synthesis of poly(N-[tris(hydroxymethyl)methyl]acrylamide), N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-propenamide (TRIS-acrylamide) is used .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can vary. For example, “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide” has a molecular weight of 387.6 g/mol and a topological polar surface area of 89.8 Ų .科学的研究の応用

Environmental Implications and Biodegradation

Research on compounds similar to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea has indicated significant environmental implications, especially concerning endocrine-disrupting chemicals such as bisphenol A and its analogs. Studies have shown these compounds can affect mammalian spermatogenesis and may contribute to male infertility through mechanisms like germ cell sloughing and apoptosis (Lagos-Cabré & Moreno, 2012). Additionally, the biodegradation and environmental fate of phenylurea herbicides have been thoroughly reviewed, highlighting the significant role of microbial degradation in mitigating these pollutants in agricultural soils (Hussain et al., 2015).

Sustainable Materials and Polymers

Advancements in sustainable materials have led to the exploration of plant biomass conversion to valuable chemicals and polymers, with hydroxymethylfurfural (HMF) derivatives, including those structurally related to the query compound, serving as key intermediates. These derivatives are pivotal in developing new polymers, functional materials, and alternative fuels, marking a shift towards bio-based chemical industry practices (Chernyshev et al., 2017).

Occupational Exposure and Health Effects

Occupational exposure to bisphenol A and similar compounds has raised concerns due to potential health effects. Studies suggest that workers exposed to such chemicals may experience altered sexual function and reproductive health outcomes, underscoring the need for comprehensive exposure assessment and health effect evaluations (Ribeiro et al., 2017).

Antioxidant Properties and Bioactivity

Hydroxycinnamic acids and their derivatives, which share functional groups with the query compound, have been studied for their antioxidant properties. These compounds exhibit significant bioactivity, suggesting potential applications in managing oxidative stress-related diseases. The structure-activity relationships of these molecules provide insights into designing potent antioxidant agents (Razzaghi-Asl et al., 2013).

Safety And Hazards

将来の方向性

The future directions of “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be diverse. For instance, they can be used in the development of novel inhibitors of two-component systems . They can also be used in the development of universal buffers for use in biochemistry and biophysical experiments .

特性

IUPAC Name |

1-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h1-5,14-16H,6-8H2,(H2,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPZFYUYQQBJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398451 | |

| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |

CAS RN |

60035-83-8 | |

| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

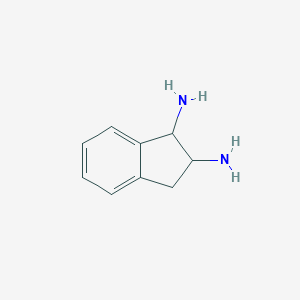

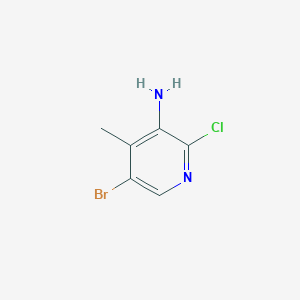

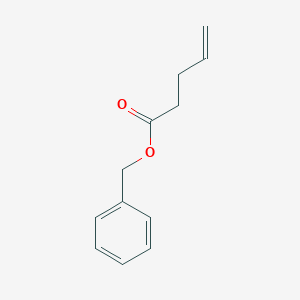

![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)